3-Fluoro-4-bromo-4'-methoxybiphenyl

Description

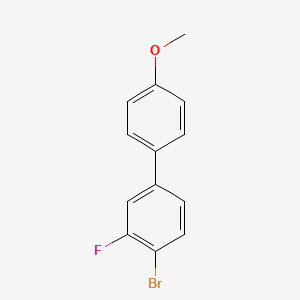

3-Fluoro-4-bromo-4'-methoxybiphenyl is a biphenyl derivative featuring a fluorine atom at the 3-position, a bromine atom at the 4-position on one phenyl ring, and a methoxy group (-OCH₃) at the 4'-position on the adjacent ring. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex aromatic systems . The bromine atom acts as a reactive site for nucleophilic substitution or metal-catalyzed coupling, while the fluorine and methoxy groups modulate electron density, influencing reactivity and material properties.

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(4-methoxyphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFO/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFEXCQIRMOSSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-bromo-4’-methoxybiphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. In this reaction, an aryl halide (such as 4-bromo-4’-methoxybiphenyl) is coupled with an arylboronic acid (such as 3-fluorophenylboronic acid) in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or ethanol under mild conditions.

Industrial Production Methods

Industrial production of 3-Fluoro-4-bromo-4’-methoxybiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-bromo-4’-methoxybiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.

Oxidation Products: Aldehydes or carboxylic acids can be formed from the oxidation of the methoxy group.

Coupling Products: More complex biphenyl derivatives can be synthesized through further coupling reactions.

Scientific Research Applications

3-Fluoro-4-bromo-4’-methoxybiphenyl has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

Industry: Used in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-bromo-4’-methoxybiphenyl depends on its specific application. In chemical reactions, the presence of the fluorine, bromine, and methoxy groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing effect of the fluorine atom can stabilize certain intermediates, while the methoxy group can act as an electron-donating group, affecting the overall reaction pathway .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Reactivity

The following table summarizes key structural analogs and their differences:

Key Observations:

- Halogen Effects : Bromine in this compound enhances its utility in cross-coupling reactions compared to chlorine in 4-Chloro-4'-methoxybiphenyl, as bromine is a superior leaving group (higher polarizability and bond length) .

- Fluorine Positioning : The 3-fluoro substitution in the target compound contrasts with 4,3'-Difluoro-4'-methoxybiphenyl, where dual fluorines may increase electron-withdrawing effects but reduce steric flexibility for coupling partners .

- Ketone vs. Biphenyl Linkage: The ketone in 4-Bromo-3'-fluoro-4'-methoxybenzophenone introduces a non-conjugative spacer, reducing π-orbital overlap and altering applications (e.g., photostability in materials) compared to the biphenyl system .

Electronic and Steric Considerations

- Electron Density Modulation : The methoxy group at 4' is electron-donating (+M effect), counterbalancing the electron-withdrawing fluorine (-I effect) and bromine (-I, steric bulk). This balance enhances stability in intermediates while maintaining reactivity at the bromine site.

- Steric Hindrance : The 3-fluoro and 4-bromo substituents on the same ring create moderate steric hindrance, which may slow coupling reactions compared to less substituted analogs like 4-Chloro-4'-methoxybiphenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.